4-amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound with a unique structure that includes a thiazole ringThe presence of both sulfur and nitrogen atoms in the thiazole ring contributes to its diverse chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate thioamide precursors. One common method includes the reaction of N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide with ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
- 4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-3-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Comparison: 4-amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-amino-N-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-13-10(15)8-9(12)14(11(16)17-8)7-5-3-2-4-6-7/h2-6H,12H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAARPXQHWWJBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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